Whole-Blood COX-2 Selectivity: DFP Achieves a COX-1/COX-2 IC50 Ratio of 1918, Surpassing All Clinically Evaluated Coxibs
In the human whole-blood assay—the most clinically relevant in vitro measure of COX-isoform selectivity—DFP demonstrates a COX-1/COX-2 IC50 ratio of 1918, which is 7.1-fold higher than rofecoxib (ratio = 272), 5.6-fold higher than etoricoxib (ratio = 344), 31-fold higher than valdecoxib (ratio = 61.5), and 65-fold higher than celecoxib (ratio = 29.6) [1][2]. In this assay, COX-1 activity was assessed as serum thromboxane B2 generation following whole-blood clotting (1 h at 37°C), and COX-2 activity was measured as lipopolysaccharide (10 μg/mL, 24 h)-stimulated prostaglandin E2 production in heparinized whole blood [1].
| Evidence Dimension | Whole-blood COX-1/COX-2 IC50 ratio (selectivity index) |
|---|---|
| Target Compound Data | COX-1/COX-2 IC50 ratio = 1918 |
| Comparator Or Baseline | Rofecoxib = 272; Etoricoxib = 344; Valdecoxib = 61.5; DFU = 660; Celecoxib = 29.6 |
| Quantified Difference | DFP selectivity is 7.1× rofecoxib, 5.6× etoricoxib, 31.3× valdecoxib, 64.8× celecoxib |
| Conditions | Human whole-blood assay; COX-1 via serum TXB2 after clotting (1 h, 37°C); COX-2 via LPS-stimulated (10 μg/mL, 24 h, 37°C) plasma PGE2; radioimmunoassay detection (Tacconelli et al., 2002) |
Why This Matters
The whole-blood selectivity ratio directly predicts the degree of COX-1 sparing at therapeutic COX-2 inhibitory concentrations; DFP's ratio of 1918 enables near-complete COX-2 inhibition without concurrent COX-1 suppression, a property critical for experimental designs that require isolated COX-2 blockade.
- [1] Tacconelli S, Capone ML, Sciulli MG, Ricciotti E, Patrignani P. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Curr Med Res Opin. 2002;18(8):503-11. PMID: 12564662. View Source
- [2] Chan C-C, Boyce S, Brideau C, Charleson S, Cromlish W, Ethier D, et al. Rofecoxib [Vioxx, MK-0966]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. J Pharmacol Exp Ther. 1999 Aug;290(2):551-60. PMID: 10411556. View Source
